An In-depth Technical Guide to 2-Chloro-5-(tributylstannyl)thiazole: A Keystone Reagent for Medicinal Chemistry
An In-depth Technical Guide to 2-Chloro-5-(tributylstannyl)thiazole: A Keystone Reagent for Medicinal Chemistry
Introduction: The Thiazole Scaffold and the Strategic Importance of Organostannane Reagents
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. This structural motif is present in a multitude of natural products and synthetic pharmaceuticals, including the antibiotic penicillin nucleus and the antiretroviral drug Ritonavir.[1] The unique electronic properties and the capacity of the thiazole scaffold to engage in various non-covalent interactions make it a "privileged structure" in the design of novel therapeutic agents. Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3][4]
The synthesis of diverse libraries of substituted thiazoles is therefore a critical task for drug discovery programs. 2-Chloro-5-(tributylstannyl)thiazole has emerged as a highly valuable and versatile building block for this purpose. As an organostannane, its primary utility lies in the palladium-catalyzed Stille cross-coupling reaction, which enables the efficient formation of carbon-carbon bonds. This guide provides a comprehensive overview of the properties, synthesis, and application of 2-Chloro-5-(tributylstannyl)thiazole, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical and Safety Properties
A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory. The key characteristics of 2-Chloro-5-(tributylstannyl)thiazole are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 889672-73-5 | [5] |
| Molecular Formula | C₁₅H₂₈ClNSSn | [5][6] |
| Molecular Weight | 408.62 g/mol | [5][7] |
| Appearance | Liquid | [5][6] |
| Density | 1.236 g/mL at 25 °C | [5][6] |
| Refractive Index | n20/D 1.528 | [5][6] |
| Storage Temperature | 2-8°C | [5][6] |
| SMILES String | CCCC(CCCC)c1cnc(Cl)s1 | [5][6] |
| InChI Key | ZXCCAZVZCUGOQU-UHFFFAOYSA-N | [5][6] |
Safety & Handling
Organotin compounds, including 2-Chloro-5-(tributylstannyl)thiazole, are known to be toxic and require careful handling in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory.
Hazard Statements: H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H360FD (May damage fertility. May damage the unborn child), H372 (Causes damage to organs through prolonged or repeated exposure), H410 (Very toxic to aquatic life with long lasting effects).[6][8]
Precautionary Statements: P202 (Do not handle until all safety precautions have been read and understood), P273 (Avoid release to the environment), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER/doctor if you feel unwell), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6][8]
Synthesis of 2-Chloro-5-(tributylstannyl)thiazole
While specific literature detailing the synthesis of this exact molecule is sparse, a robust and scientifically sound synthetic route can be proposed based on well-established organometallic chemistry principles. The most logical approach involves the stannylation of a pre-existing 2-chlorothiazole precursor. A common and effective method is via a lithium-halogen exchange followed by quenching with an electrophilic tin reagent.
Proposed Synthetic Workflow
The synthesis would logically start from 2-chloro-5-bromothiazole. The significantly different reactivity of the C-Br versus the C-Cl bond under lithium-halogen exchange conditions allows for selective metalation at the 5-position.
Caption: Proposed synthesis of 2-Chloro-5-(tributylstannyl)thiazole.
Step-by-Step Synthetic Protocol (Exemplary)
This protocol is based on analogous syntheses of stannylated heterocycles.[9]
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Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of 2-chloro-5-bromothiazole (1.0 eq.) in anhydrous tetrahydrofuran (THF).
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Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 eq.) dropwise via syringe, maintaining the internal temperature below -70 °C. The choice of n-butyllithium is critical as it facilitates rapid lithium-halogen exchange at the more reactive C-Br bond.
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Intermediate Formation: Stir the reaction mixture at -78 °C for 1 hour. Successful formation of the 2-chloro-5-lithiothiazole intermediate is crucial for the subsequent step.
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Stannylation: Add tributyltin chloride (1.1 eq.) dropwise to the cold solution. The electrophilic tin atom is readily attacked by the nucleophilic lithiated thiazole.
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Quenching and Workup: After stirring for an additional 2 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final product.
Core Application: The Stille Cross-Coupling Reaction
The paramount application of 2-Chloro-5-(tributylstannyl)thiazole is its use as a nucleophilic partner in the Stille cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for forming C(sp²)-C(sp²) bonds, allowing for the direct attachment of the 2-chlorothiazole moiety to a wide variety of aromatic, heteroaromatic, and vinylic partners.
Catalytic Cycle Mechanism
The mechanism of the Stille reaction is a well-understood catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (R¹-X), forming a Pd(II) complex.
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Transmetalation: The organostannane (in this case, the thiazole derivative, R²) transfers its thiazole group to the palladium center, displacing the halide and forming a new Pd(II) intermediate. This is often the rate-limiting step.
-
Reductive Elimination: The two organic groups (R¹ and R²) are eliminated from the palladium center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst.
Field-Proven Experimental Protocol: Stille Coupling
This protocol provides a robust starting point for coupling 2-Chloro-5-(tributylstannyl)thiazole with an aryl bromide. Optimization of catalyst, ligand, and temperature may be required for specific substrates.
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 eq.), 2-Chloro-5-(tributylstannyl)thiazole (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0), 0.05 eq.), and anhydrous, degassed solvent (e.g., toluene or DMF) to a Schlenk flask equipped with a magnetic stir bar and condenser.
-
Causality Insight: The use of an excess of the organostannane helps to drive the reaction to completion. The Pd(PPh₃)₄ catalyst is often effective as it is pre-activated to the Pd(0) state. Degassing the solvent is critical to prevent oxidation of the catalyst.
-
-
Reaction Execution: Heat the reaction mixture to 80-110 °C. The optimal temperature is substrate-dependent and should be determined empirically.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup and Purification: Cool the reaction mixture to room temperature. A significant challenge in Stille couplings is the removal of stoichiometric tin byproducts (e.g., Bu₃SnBr). A common and effective workup involves adding a saturated aqueous solution of potassium fluoride (KF) to the reaction mixture and stirring vigorously for 1-2 hours. This precipitates the tin as insoluble tributyltin fluoride, which can be removed by filtration through a pad of Celite®.
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Isolation: After filtration, extract the aqueous phase with an organic solvent, combine the organic layers, dry, and concentrate. The crude product is then purified by flash column chromatography to yield the desired 5-aryl-2-chlorothiazole.
Applications in Drug Discovery and Development
The true value of 2-Chloro-5-(tributylstannyl)thiazole lies in its ability to serve as a versatile scaffold for generating novel molecular entities with potential therapeutic applications. By coupling this reagent with a diverse range of aryl and heteroaryl halides, medicinal chemists can rapidly construct libraries of compounds for biological screening.
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Kinase Inhibitors: Many kinase inhibitors incorporate a heterocyclic core that interacts with the hinge region of the ATP-binding site. The 2-chlorothiazole moiety can be used as such a core, with the Stille coupling providing a means to introduce various substituents to probe the kinase's active site.
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Anticancer Agents: The thiazole ring is a feature of several approved anticancer drugs. Using 2-Chloro-5-(tributylstannyl)thiazole, novel derivatives can be synthesized to explore structure-activity relationships (SAR) for improved potency and selectivity against cancer cell lines.
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Antimicrobial Drug Development: Thiazole-containing compounds have shown potent antibacterial and antifungal activities. This building block enables the synthesis of new antimicrobial candidates to combat drug-resistant pathogens.
The chlorine atom at the 2-position provides an additional synthetic handle for further functionalization, for example, via nucleophilic aromatic substitution, allowing for the creation of highly complex and diverse molecular architectures from a single, strategic starting material.
Conclusion
2-Chloro-5-(tributylstannyl)thiazole is a powerful and strategic reagent for modern organic synthesis and medicinal chemistry. Its primary utility in the Stille cross-coupling reaction provides a reliable and versatile method for the construction of 5-substituted-2-chlorothiazoles, which are key intermediates in the development of new therapeutic agents. While the inherent toxicity of organotin compounds necessitates careful handling, the synthetic advantages offered by this building block are undeniable. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently and effectively incorporate 2-Chloro-5-(tributylstannyl)thiazole into their synthetic programs, accelerating the discovery of next-generation pharmaceuticals.
References
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Hillstrom, G. F., Hockman, M. A., Murugan, R., Scriven, E. F. V., Stout, J. R., & Yang, J. (2001). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. ARKIVOC, 2001(6), 94-99. Available from: [Link]
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Patsnap. Method for preparing 2-chlorine-5 chloromethyl thiazole. Available from: [Link]
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ResearchGate. Efficient Synthesis of 5- and 6-Tributylstannylindoles and Their Reactivity with Acid Chlorides in the Stille Coupling Reaction. Available from: [Link]
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ResearchGate. Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. Available from: [Link]
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PubChem. 5-Chlorothiazole. Available from: [Link]
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PubMed Central. Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. Available from: [Link]
- Google Patents. Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
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